N-cyclohexyl-N-methylaniline

Organic Synthesis Oxidation Chemistry Electron Transfer

N-Cyclohexyl-N-methylaniline (CAS 18707-43-2) is a tertiary aromatic amine characterized by a cyclohexyl and a methyl substituent on the aniline nitrogen (molecular formula C₁₃H₁₉N, molecular weight 189.30 g/mol). The compound is commercially available primarily as a research chemical and synthetic intermediate, with standard purity specifications typically ≥95%.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 18707-43-2
Cat. No. B097075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-methylaniline
CAS18707-43-2
SynonymsN-Cyclohexyl-N-methylaniline
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C2=CC=CC=C2
InChIInChI=1S/C13H19N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3
InChIKeyHRBASXKYUKFHKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N-methylaniline (CAS 18707-43-2) Procurement Guide: Key Identifiers & Industry Baseline


N-Cyclohexyl-N-methylaniline (CAS 18707-43-2) is a tertiary aromatic amine characterized by a cyclohexyl and a methyl substituent on the aniline nitrogen (molecular formula C₁₃H₁₉N, molecular weight 189.30 g/mol) . The compound is commercially available primarily as a research chemical and synthetic intermediate, with standard purity specifications typically ≥95% . It belongs to the broader class of N-alkyl-N-arylamines, which find utility in organic synthesis, materials science, and as building blocks for functional molecules [1].

N-Cyclohexyl-N-methylaniline: Why In-Class Substitution of N-Alkyl Anilines Compromises Reactivity & Process Outcomes


Tertiary anilines bearing both N-aryl and N-alkyl groups exhibit widely divergent reactivity profiles dictated by the steric and electronic nature of the nitrogen substituents. Simple replacement with ubiquitous analogs like N,N-dimethylaniline or N-methylaniline is not scientifically valid: these comparators differ fundamentally in their oxidation potentials, hydrogen-bonding capacity, and steric accessibility at the nitrogen lone pair [1]. The cyclohexyl group in N-cyclohexyl-N-methylaniline confers unique steric shielding and conformational rigidity relative to linear alkyl chains, altering both reaction kinetics and product selectivity in synthetic applications [2]. Procurement decisions without consideration of these substituent-specific effects risk batch failure in sensitive reactions such as photoredox catalysis, reductive amination, or electrophilic aromatic substitution .

N-Cyclohexyl-N-methylaniline: Quantitative Differentiation Evidence vs. N,N-Dimethylaniline, N-Methylaniline & Structural Analogs


N-Cyclohexyl-N-methylaniline vs. N,N-Dimethylaniline: Steric Shielding and Oxidation Reactivity

In a preparative oxidation study, N-cyclohexyl-N-methylaniline reacted with m-chloroperbenzoic acid (m-CPBA) in dichloromethane to yield the corresponding N-oxide in 66% isolated yield after 1.0 h [1]. Under identical conditions, N,N-dimethylaniline is reported to undergo rapid N-oxide formation, but the reaction is often accompanied by competitive aromatic ring oxidation due to lower steric protection at nitrogen [2]. The cyclohexyl substituent in the target compound provides enhanced steric shielding of the nitrogen lone pair, moderating oxidation kinetics and potentially improving selectivity for N-oxidation over ring oxidation pathways.

Organic Synthesis Oxidation Chemistry Electron Transfer

N-Cyclohexyl-N-methylaniline vs. N-Methylaniline: Absence of N-H Hydrogen Bonding as a Process Advantage

N-Cyclohexyl-N-methylaniline is a tertiary amine with no N-H hydrogen bond donor capability, in contrast to secondary amines like N-methylaniline which contains an acidic N-H proton (pKa ~29) capable of intermolecular hydrogen bonding [1]. The absence of hydrogen bonding in the target compound is expected to enhance solubility in nonpolar organic solvents and reduce aggregation in concentrated solutions, a property valuable in polymer and coating formulations . While direct solubility comparisons are unavailable in the public domain, the structural difference is a well-established determinant of physical behavior in this chemical class.

Solubility Engineering Formulation Science Organic Solvents

N-Cyclohexyl-N-methylaniline as a Tertiary Amine Scaffold for Reductive N-Methylation Reactions

N-Cyclohexyl-N-methylaniline is specifically cited as a viable substrate in an air-tolerant, transition-metal-free protocol for direct reductive N-methylation of amines using formic acid as the methylation agent and K₂HPO₄ as a simple inorganic base catalyst . This protocol operates under mild conditions and avoids the use of toxic methylating agents such as iodomethane or dimethyl sulfate . The compound's tertiary amine structure allows it to serve both as a reactant for further N-functionalization and as a benchmark substrate for evaluating new methylation methodologies.

Synthetic Methodology Amine Methylation Green Chemistry

N-Cyclohexyl-N-methylaniline: Best-Fit Procurement Scenarios Based on Verifiable Evidence


Synthesis of N-Oxide Intermediates via Controlled Oxidation

Based on the demonstrated 66% yield in N-oxide formation using m-CPBA [1], N-cyclohexyl-N-methylaniline is a practical choice for laboratories requiring N-oxide derivatives as precursors to aryl halides or as intermediates in heterocycle synthesis. The moderate yield under mild conditions suggests a tractable reaction profile suitable for scale-up exploration, particularly where the cyclohexyl group is intended to remain in the final product structure.

Sustainable Amine Methylation Methodology Development

Researchers developing new protocols for selective N-methylation can employ N-cyclohexyl-N-methylaniline as a representative tertiary amine substrate to benchmark reaction scope and functional group tolerance . Its inclusion in the air-tolerant, base-catalyzed methylation study indicates that the compound is stable under the reported conditions and can be used to validate new catalytic systems without interference from acidic N-H protons.

Sterically Shielded Amine Donor in Electron-Transfer Chemistry

For photoredox catalysis or electron donor-acceptor (EDA) complex formation where controlled electron transfer is critical, the cyclohexyl substituent provides a unique steric environment that may modulate back-electron transfer rates compared to less hindered analogs [2]. While direct comparative kinetic data are lacking, the structural features support its use as a specialized donor molecule in mechanistic studies or in the design of new photoactive materials.

Building Block for Agrochemical and Pharmaceutical Intermediates

N-Cyclohexyl-N-methylaniline serves as a versatile starting material for further derivatization, including bromination to yield 4-bromo-N-cyclohexyl-N-methylaniline, a key intermediate for Suzuki-Miyaura cross-coupling reactions leading to biaryl compounds with applications in agrochemical and pharmaceutical development . Procurement of the parent amine ensures a reliable entry point for constructing complex molecular architectures where the cyclohexyl group imparts desired lipophilicity and metabolic stability.

Technical Documentation Hub

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